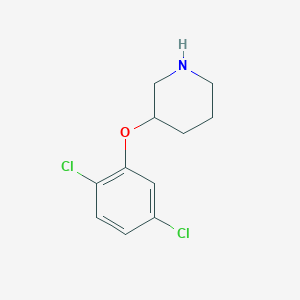

3-(2,5-Dichlorophenoxy)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,5-dichlorophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO/c12-8-3-4-10(13)11(6-8)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTVYKYQMXJBEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70663020 | |

| Record name | 3-(2,5-Dichlorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946759-06-4 | |

| Record name | 3-(2,5-Dichlorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2,5-Dichlorophenoxy)piperidine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,5-Dichlorophenoxy)piperidine is a heterocyclic organic compound featuring a piperidine ring linked to a 2,5-dichlorophenoxy group via an ether bond at the 3-position. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, present in a wide array of pharmaceuticals and biologically active compounds due to its ability to confer desirable pharmacokinetic properties and interact with various biological targets.[1][2] The incorporation of a dichlorinated phenyl ring suggests potential for this molecule to engage in specific binding interactions, making it a compound of interest for researchers in drug discovery and development. This guide provides a comprehensive overview of its chemical structure, plausible synthetic routes, predicted physicochemical properties, and a discussion of its potential pharmacological relevance based on analogous structures.

Chemical Structure and Properties

The structure of this compound combines the saturated heterocyclic amine of piperidine with the rigid, electron-withdrawn dichlorinated aromatic ring. This combination of a flexible saturated ring and a rigid aromatic system provides a unique three-dimensional profile for potential interactions with biological macromolecules.

Basic Information:

Predicted Physicochemical Properties

Disclaimer: The following data are predicted values from computational models, as experimental data is not publicly available.

| Property | Predicted Value | Source |

| Melting Point | 85-95 °C | (Predicted) |

| Boiling Point | 320-340 °C at 760 mmHg | (Predicted) |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, DMSO, and dichloromethane. | (Predicted) |

| logP | ~3.5-4.0 | (Predicted) |

| pKa (of the piperidine nitrogen) | ~8.5-9.5 | (Predicted) |

Synthesis of this compound

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-3-hydroxypiperidine (Starting Material)

N-Boc-3-hydroxypiperidine is a commercially available starting material. If synthesized in-house, it can be prepared from 3-hydroxypiperidine.

-

Procedure: To a solution of 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 eq). Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield N-Boc-3-hydroxypiperidine.

Step 2, Route A: Williamson Ether Synthesis

This classic method involves the reaction of an alkoxide with an alkyl or aryl halide. In this case, the alkoxide of N-Boc-3-hydroxypiperidine reacts with a suitable 2,5-dichlorophenyl electrophile.

-

Causality: The Williamson synthesis is a robust and well-established method for ether formation.[3][4] The use of a strong base is necessary to deprotonate the secondary alcohol of the piperidine ring, forming a nucleophilic alkoxide.

-

Protocol:

-

To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or THF, add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the alkoxide.

-

Add 2,5-dichlorophenol (1.1 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Cool the reaction to room temperature and quench carefully with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude N-Boc-3-(2,5-dichlorophenoxy)piperidine by column chromatography.

-

Step 2, Route B: Mitsunobu Reaction

The Mitsunobu reaction allows for the formation of an ether linkage with inversion of stereochemistry at the alcohol carbon, although for a racemic starting material, this is not a concern. It is known for its mild reaction conditions.[1][5]

-

Causality: This reaction activates the alcohol by forming a phosphonium intermediate, which is then displaced by the phenoxide nucleophile in an SN2 reaction.[6] It is particularly useful when the Williamson synthesis conditions are too harsh for other functional groups in the molecule.

-

Protocol:

-

Dissolve N-Boc-3-hydroxypiperidine (1.0 eq), 2,5-dichlorophenol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude product can be purified directly by column chromatography to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.

-

Step 3: N-Deprotection

The final step is the removal of the N-Boc protecting group to yield the target compound.

-

Protocol:

-

Dissolve the purified N-Boc-3-(2,5-dichlorophenoxy)piperidine (1.0 eq) in a suitable solvent such as DCM or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M solution, 5-10 eq).

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

If an acid salt is formed, dissolve the residue in water and basify with a suitable base (e.g., saturated sodium bicarbonate or 1M NaOH) to a pH of 9-10.

-

Extract the free base product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound. Further purification by chromatography or crystallization may be necessary.

-

Predicted Spectral Data

Disclaimer: The following spectral data are predicted and should be used for reference purposes. Actual experimental data may vary.

¹H NMR (Predicted):

-

Aromatic Protons: Signals in the range of δ 6.8-7.4 ppm, showing coupling patterns consistent with a 1,2,5-trisubstituted benzene ring.

-

Piperidine Protons: A complex series of multiplets in the range of δ 1.5-3.5 ppm. The proton at the 3-position (methine proton) adjacent to the ether oxygen would likely appear as a multiplet in the downfield region of this range (δ ~4.0-4.5 ppm). The protons on the carbons adjacent to the nitrogen would also be in the downfield portion of this range.

-

N-H Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR (Predicted):

-

Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbon bearing the ether linkage would be the most downfield, and the carbons bearing the chlorine atoms would also have characteristic shifts.

-

Piperidine Carbons: Signals in the range of δ 20-80 ppm. The carbon at the 3-position (C-O) would be the most downfield in this group (δ ~70-80 ppm). The carbons adjacent to the nitrogen (C-2 and C-6) would appear in the range of δ 45-55 ppm.

IR Spectroscopy (Predicted):

-

N-H Stretch: A broad peak around 3300-3400 cm⁻¹ (for the free base).

-

C-H Stretch (Aromatic and Aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

-

C-O-C Stretch (Aryl Ether): Strong, characteristic peaks around 1200-1250 cm⁻¹.

-

C-Cl Stretch: Peaks in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): A peak at m/z 245, with a characteristic isotopic pattern for two chlorine atoms (M+2 peak at ~65% intensity of M⁺, and M+4 peak at ~10% intensity).

-

Fragmentation: Likely fragmentation would involve cleavage of the ether bond, loss of the dichlorophenyl group, and fragmentation of the piperidine ring.

Potential Pharmacological Applications and Structure-Activity Relationships

While no specific pharmacological data for this compound has been published, the structural motifs suggest several areas of potential interest for drug discovery. The analysis of structurally related compounds can provide insights into possible biological activities.

-

Central Nervous System (CNS) Targets: Piperidine derivatives are well-represented among CNS-active drugs.[7] The lipophilicity suggested by the predicted logP may allow for blood-brain barrier penetration. Dichlorophenylpiperidine and dichlorophenoxypiperidine analogues have been investigated for their activity at various CNS receptors, including dopamine and serotonin receptors. For instance, some piperidine-substituted benzoxazole derivatives have been explored as multi-target antipsychotics with affinities for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.[8]

-

Ion Channel Modulation: The phenoxy-piperidine scaffold is present in compounds that modulate ion channels. The specific substitution pattern on the phenyl ring is critical for activity and selectivity.

-

Structure-Activity Relationship (SAR) Insights:

-

The position and nature of the substituents on the phenyl ring are critical determinants of pharmacological activity. The 2,5-dichloro substitution pattern provides a specific electronic and steric profile that would differ from the more commonly studied 3,4-dichloro or other isomers.

-

The stereochemistry at the 3-position of the piperidine ring, if resolved into its enantiomers, could lead to significant differences in potency and selectivity for a given biological target.

-

The secondary amine of the piperidine ring offers a site for further modification to explore SAR and optimize properties such as solubility and target engagement.

-

Safety and Handling

Disclaimer: No specific toxicity data for this compound is available. The following is based on general knowledge of related compounds.

-

As with any novel chemical entity, this compound should be handled with care in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Given its amine functional group, it is likely to be a skin and eye irritant.

-

The toxicological properties have not been thoroughly investigated.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. This guide provides a foundational framework for its synthesis and characterization based on established chemical principles. The proposed synthetic routes via Williamson ether synthesis or the Mitsunobu reaction are highly viable and offer clear pathways for its preparation in a laboratory setting. While experimental data on its properties are lacking, computational predictions provide a useful starting point for its characterization. The structural alerts within the molecule suggest that it may possess interesting pharmacological properties, particularly in the area of CNS drug discovery. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential.

References

-

Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. Available at: [Link]

-

Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. Available at: [Link]

-

Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. Available at: [Link]

-

The Williamson Ether Synthesis. Available at: [Link]

-

Pharmacological profile of N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide, a novel analogue of lidocaine. PubMed. Available at: [Link]

-

Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PubMed Central. Available at: [Link]

-

Mitsunobu reaction. Wikipedia. Available at: [Link]

-

Mitsunobu reaction. Organic Synthesis. Available at: [Link]

-

Williamson ether synthesis. Wikipedia. Available at: [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. Available at: [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

-

Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. Available at: [Link]

-

Williamson ether synthesis – Knowledge and References. Taylor & Francis. Available at: [Link]

-

15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]

-

Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. PubMed. Available at: [Link]

Sources

- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 2. Aryl ether synthesis by etherification (alkylation) [organic-chemistry.org]

- 3. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

- 8. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(2,5-Dichlorophenoxy)piperidine (CAS: 946759-06-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2,5-Dichlorophenoxy)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is sparse, this document synthesizes information from analogous structures to provide insights into its chemical identity, potential synthetic routes, and prospective biological activities. By examining the well-established pharmacology of the piperidine scaffold and the influence of the dichlorophenoxy moiety, this guide serves as a foundational resource for researchers exploring the potential of this and related compounds as novel therapeutic agents, particularly in the realm of central nervous system disorders.

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its prevalence stems from its ability to exist in a stable chair conformation, providing a three-dimensional scaffold that can be strategically functionalized to interact with biological targets.[2] Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, and neuroprotective properties.[3][4] The versatility of the piperidine core makes it a "privileged structure" in medicinal chemistry, continually inspiring the development of new therapeutic agents.[3]

Chemical Identity and Physicochemical Properties

This compound is a derivative of piperidine featuring a 2,5-dichlorophenoxy substituent at the 3-position of the heterocyclic ring.

| Property | Value | Source |

| CAS Number | 946759-06-4 | [5] |

| Molecular Formula | C₁₁H₁₃Cl₂NO | [5] |

| Molecular Weight | 246.13 g/mol | [5] |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to have low aqueous solubility and good solubility in organic solvents like DCM, MeOH | Inferred |

| Hazard | Irritant | Inferred from supplier information |

Note: Some physical properties are inferred based on the general characteristics of similar organic compounds as specific experimental data is not publicly available.

Synthesis and Characterization

Proposed Synthetic Pathway: Williamson Ether Synthesis

This method would involve the reaction of a protected 3-hydroxypiperidine with 2,5-dichloro-1-fluorobenzene or a similar reactive derivative of 2,5-dichlorophenol in the presence of a strong base.

Caption: Proposed Williamson ether synthesis for this compound.

Step-by-Step Protocol:

-

Protection: The secondary amine of 3-hydroxypiperidine is first protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions.

-

Alkoxide Formation: The protected 3-hydroxypiperidine is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to deprotonate the hydroxyl group and form the corresponding alkoxide.

-

Nucleophilic Substitution: 2,5-Dichlorophenol (or a more reactive derivative like 1-fluoro-2,5-dichlorobenzene) is added to the reaction mixture. The piperidine alkoxide then acts as a nucleophile, displacing the leaving group on the dichlorophenyl ring to form the ether linkage.

-

Deprotection: The Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield the final product, this compound.

Analytical Characterization

The structural confirmation of the synthesized compound would be achieved through a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms and the presence of both the piperidine and dichlorophenoxy moieties.[6]

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C-O-C ether linkage and the N-H bond of the secondary amine.[6]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Biological Activity and Therapeutic Applications

The biological profile of this compound can be inferred by examining the activities of structurally similar compounds. The combination of a piperidine ring and a dichlorophenoxy group suggests potential interactions with various biological targets, particularly within the central nervous system.

Insights from Analogous Compounds

| Analogous Compound Class | Key Biological Activities | Potential Therapeutic Areas |

| Phenoxy Piperidine Derivatives | Antidepressant, Dopamine D4 receptor antagonism, Histamine H3 receptor antagonism.[1][7][8] | Depression, Schizophrenia, Alzheimer's disease, Epilepsy.[8] |

| Dichlorophenoxy Compounds | Herbicidal (e.g., 2,4-D), potential for interaction with various enzymes and receptors. | Agriculture, potential for repurposing in other biological contexts.[9] |

| 4-(3,4-Dichlorophenoxy)piperidine | Intermediate for pharmaceuticals targeting neurological disorders.[9] | Neurological Disorders.[9] |

Postulated Mechanisms of Action and Therapeutic Targets

Based on the activities of related phenoxy piperidines, this compound is a candidate for investigation in several areas of neuropharmacology.

Caption: Potential CNS targets for this compound.

-

Dopamine Receptors: The phenoxy piperidine scaffold is known to interact with dopamine receptors.[7] Antagonism at the D4 receptor, for instance, is a therapeutic strategy for schizophrenia.

-

Histamine Receptors: Histamine H3 receptor antagonists are being investigated for the treatment of cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).[8]

-

Monoamine Transporters: The structural similarity to some antidepressants suggests that this compound could potentially inhibit the reuptake of neurotransmitters like serotonin and norepinephrine.[1]

Agrochemical Potential

Given that dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide, it is conceivable that this compound could exhibit some form of plant growth-regulating activity.[9] However, its structural dissimilarity to auxinic herbicides makes this a less probable primary application compared to its potential in pharmacology.

Future Directions and Research Opportunities

This compound represents an under-explored area of chemical space. Future research should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a robust synthetic protocol and complete analytical characterization are essential first steps.

-

In Vitro Pharmacological Profiling: Screening the compound against a panel of CNS receptors and transporters will elucidate its primary biological targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with variations in the substitution pattern on the phenoxy ring and modifications to the piperidine core will help in optimizing potency and selectivity.

-

In Vivo Efficacy and Safety Assessment: Promising candidates from in vitro studies should be advanced to animal models to evaluate their therapeutic efficacy and toxicological profile.

Conclusion

While this compound (CAS 946759-06-4) is currently a compound with limited specific data, its structural components—the privileged piperidine scaffold and the electronically modified dichlorophenoxy group—suggest a rich potential for biological activity. By drawing logical inferences from a wealth of data on analogous structures, this guide posits that this compound is a promising starting point for medicinal chemistry campaigns, particularly in the discovery of novel agents for neurological disorders. It serves as a valuable resource for researchers and drug development professionals, providing a structured framework for initiating and advancing the exploration of this and related chemical entities.

References

-

Carron, R., et al. (1991). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 34(9), 2676-2683. Available at: [Link]

-

Beeman, E., et al. (2022). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. ChemRxiv. Available at: [Link]

-

Sapa, J., et al. (2017). Synthesis and Biological Activity of Novel Tert-Amylphenoxyalkyl (Homo)piperidine Derivatives as Histamine H3R Ligands. Bioorganic & Medicinal Chemistry, 25(10), 2826-2837. Available at: [Link]

-

Fleet, G. W. J., et al. (1990). Preparation of optically active 3-substituted piperidines via ring expansion: synthesis of 4-amino- and 4-fluoro-1,4,5-trideoxy-1,5-imino-D-ribitol and 1,5-dideoxy-1,5-imino-D-ribitol. Journal of the Chemical Society, Perkin Transactions 1, (3), 801-807. Available at: [Link]

-

Rani, P., & Kumar, Dr. A. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). Available at: [Link]

-

PubChem. (n.d.). 1-[3-(2,3-Dichlorophenoxy)propyl]piperidin-1-ium. Retrieved from [Link]

-

MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

- Google Patents. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride. US20100029941A1.

- Google Patents. (2012). Compositions and methods for enhancing corticosteroid delivery. US-8232264-B2.

- Google Patents. (1992). Process for the preparation of alkanedithiols. US5087759A.

-

MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules, 28(4), 1649. Available at: [Link]

-

SSRN. (2025). Comprehensive Characterization and Theoretical Validation of a 4-Benzyl Piperidine Derivative with Multi-Targeted Bioactivity. Available at: [Link]

-

Zimmerman, D. M., et al. (1984). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 27(2), 226-231. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. Journal of Molecular Structure, 1251, 131976. Available at: [Link]

- Google Patents. (1999). Compounds and methods for synthesis and therapy. US5952375A.

-

ResearchGate. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Available at: [Link]

-

Ro Rsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224-7244. Available at: [Link]

- Google Patents. (2016). Evolution of bond-forming enzymes. US9267127B2.

- Google Patents. (1984). Powdered cheesecake mix. US4427709A.

Sources

- 1. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3,4-Dichlorophenoxypiperidine | C11H13Cl2NO | CID 68580325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijnrd.org [ijnrd.org]

- 5. scbt.com [scbt.com]

- 6. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

Spectroscopic Elucidation of 3-(2,5-Dichlorophenoxy)piperidine: A Technical Guide

Introduction

3-(2,5-Dichlorophenoxy)piperidine is a molecule of interest in medicinal chemistry and drug development, combining a saturated heterocyclic piperidine ring with a dichlorinated aromatic moiety through an ether linkage. The piperidine scaffold is a privileged structure in numerous pharmaceuticals, valued for its ability to impart desirable pharmacokinetic properties. The dichlorophenoxy group, conversely, can modulate target binding affinity and metabolic stability. Precise structural confirmation and purity assessment of this compound are paramount, and for this, a multi-technique spectroscopic approach is indispensable.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As direct experimental data for this specific molecule is not widely published, this document serves as an expert-guided prediction and interpretation, grounded in the well-established principles of organic spectroscopy and data from structurally related compounds. The methodologies and interpretations are designed for researchers, scientists, and drug development professionals who rely on robust analytical characterization.

Molecular Structure and Numbering

A clear understanding of the molecular structure is foundational to interpreting its spectroscopic output. The atomic numbering convention used throughout this guide is presented below.

Caption: Molecular structure and numbering of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on its structure.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures data reproducibility and quality.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for general solubility, while DMSO-d₆ can be useful if hydrogen bonding with the amine proton is of interest.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm. Alternatively, the residual solvent peak can be used for calibration[1].

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths will provide better signal dispersion, which is particularly useful for resolving the complex multiplets of the piperidine ring.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Caption: Standard workflow for NMR sample analysis.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the highly coupled protons of the piperidine ring. The electronegative oxygen and nitrogen atoms, along with the anisotropic effects of the aromatic ring, will significantly influence the chemical shifts.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Rationale |

| H-N1 | 1.5 - 2.5 | broad singlet (br s) | 1H | - | Exchangeable secondary amine proton.[2] |

| H-3 | 4.4 - 4.6 | multiplet (m) | 1H | - | Methine proton attached to the ether oxygen; significantly deshielded. |

| Aromatic (H-3', H-4', H-6') | 6.8 - 7.3 | multiplet (m) | 3H | J ≈ 2-9 | Aromatic protons with distinct splitting patterns due to chloro-substitution. |

| Piperidine (H-2, H-6) | 2.8 - 3.2 | multiplet (m) | 4H | - | Protons adjacent to the nitrogen atom are deshielded.[3][4] |

| Piperidine (H-4, H-5) | 1.6 - 2.1 | multiplet (m) | 4H | - | Aliphatic protons of the piperidine ring.[4] |

Expert Interpretation:

-

Aromatic Region (6.8-7.3 ppm): The 2,5-dichloro substitution pattern will result in three distinct aromatic signals. H-6' (adjacent to C1') will likely appear as a doublet (J ≈ 2.5 Hz). H-4' will be a doublet of doublets (J ≈ 8.5, 2.5 Hz), and H-3' will be a doublet (J ≈ 8.5 Hz). The exact shifts are influenced by the electron-withdrawing chlorine atoms and the electron-donating ether oxygen.

-

Piperidine Ring (1.6-4.6 ppm): The protons on the piperidine ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The H-3 proton is the most downfield of the ring protons due to the direct attachment of the deshielding phenoxy group. The protons on C-2 and C-6, being adjacent to the nitrogen, will appear further downfield than those on C-4 and C-5.[3][5] The broadness of the N-H signal is due to chemical exchange and quadrupole broadening from the nitrogen atom; its integration confirms the presence of a single exchangeable proton.[2]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1' (Ar-O) | 155 - 158 | Aromatic carbon attached to the ether oxygen, deshielded. |

| C2', C5' (Ar-Cl) | 128 - 132 | Aromatic carbons directly bonded to chlorine. |

| C3', C4', C6' (Ar-CH) | 115 - 125 | Aromatic carbons bonded to hydrogen. |

| C3 (CH-O) | 75 - 78 | Piperidine carbon bonded to the ether oxygen, significantly deshielded. |

| C2, C6 (N-CH₂) | 48 - 52 | Piperidine carbons adjacent to the nitrogen atom.[6][7] |

| C4, C5 (CH₂) | 24 - 30 | Aliphatic carbons in the piperidine ring.[6][7] |

Expert Interpretation: The chemical shifts are governed by the electronegativity of the attached atoms (O, N, Cl). The aromatic carbons attached to heteroatoms (C1', C2', C5') will be the most downfield in the aromatic region. Within the piperidine ring, C3 is the most deshielded due to the ether linkage. C2 and C6 are deshielded by the adjacent nitrogen, while C4 and C5 will have typical aliphatic chemical shifts.[6]

Part 2: Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is a unique "fingerprint" arising from the vibrational frequencies of the chemical bonds.

Experimental Protocol: FT-IR Data Acquisition

-

Background Scan: A background spectrum of the empty sample compartment is collected first to subtract signals from atmospheric CO₂ and H₂O.[8]

-

Sample Preparation: For a solid sample, the most common method is to prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk.[9] Alternatively, a thin film can be cast onto a salt plate (e.g., KBr or NaCl) from a volatile solvent.

-

Data Collection: The sample is placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[10] Multiple scans are averaged to improve the signal-to-noise ratio.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300 - 3350 | Medium, sharp | N-H Stretch | Secondary Amine |

| 3050 - 3100 | Medium | C-H Stretch | Aromatic (sp²) |

| 2850 - 2960 | Medium-Strong | C-H Stretch | Aliphatic (sp³) |

| 1580 - 1600 | Medium | C=C Stretch | Aromatic Ring |

| 1470 - 1490 | Medium | C=C Stretch | Aromatic Ring |

| 1230 - 1260 | Strong | Asymmetric C-O-C Stretch | Aryl Ether[11][12] |

| 1020 - 1050 | Medium | Symmetric C-O-C Stretch | Aryl Ether[11][12] |

| 1100 - 1250 | Medium | C-N Stretch | Aliphatic Amine[13] |

| 700 - 850 | Strong | C-Cl Stretch | Aryl Halide |

| 800 - 900 | Strong | C-H Out-of-plane bend | Substituted Aromatic |

Expert Interpretation: The IR spectrum will be dominated by several key features. A sharp, medium-intensity peak around 3300 cm⁻¹ is characteristic of the N-H stretch of the secondary amine.[13] The region just below 3000 cm⁻¹ will show strong absorptions from the C-H stretching of the piperidine ring, while weaker bands just above 3000 cm⁻¹ correspond to the aromatic C-H stretches.[14] The most diagnostic peak for the ether linkage will be a strong C-O stretching band around 1240 cm⁻¹.[12] The presence of the aromatic ring will be confirmed by C=C stretching bands in the 1470-1600 cm⁻¹ region. Finally, strong absorptions in the lower frequency "fingerprint region" (below 1000 cm⁻¹) will correspond to C-Cl stretching and aromatic C-H bending vibrations.[15]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, yielding a unique pattern that can be used for structural confirmation.[16][17]

Experimental Protocol: EI-MS Data Acquisition

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC) inlet, which ensures the sample is in the gas phase.[17][18]

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).[19]

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their relative abundances are plotted against their m/z values to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound (C₁₁H₁₃Cl₂NO) is 245.04 g/mol . The presence of two chlorine atoms will lead to a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments (³⁵Cl and ³⁷Cl have a natural abundance ratio of approximately 3:1).[20]

Table 4: Predicted Key Fragments in EI-MS

| m/z Value | Isotopic Pattern | Proposed Fragment Structure | Fragmentation Pathway |

| 245/247/249 | M, M+2, M+4 (9:6:1) | [C₁₁H₁₃Cl₂NO]⁺• | Molecular Ion (M⁺•) |

| 161/163 | M, M+2 (3:1) | [C₆H₃Cl₂O]⁺ | Cleavage of the C3-O bond (loss of piperidine) |

| 128 | None | [C₅H₈NO]⁺ | Cleavage of the O-C1' bond (loss of dichlorophenyl) |

| 84 | None | [C₅H₁₀N]⁺ | α-cleavage at C3, loss of the dichlorophenoxy radical |

Expert Interpretation: The mass spectrum will show a molecular ion peak cluster at m/z 245, 247, and 249, with a relative intensity ratio of approximately 9:6:1, which is definitive for a species containing two chlorine atoms.[21] The fragmentation will be driven by the most stable resulting ions and neutral losses.

A primary fragmentation pathway is the α-cleavage adjacent to the nitrogen atom, a characteristic fragmentation for piperidines.[22][23] This would lead to the loss of the dichlorophenoxy radical, resulting in a stable iminium ion at m/z 84. Another likely cleavage is at the ether bond. Scission of the C3-O bond would result in a fragment at m/z 161/163 corresponding to the dichlorophenoxide radical cation. These key fragments provide complementary evidence confirming the connectivity of the piperidine and dichlorophenoxy moieties.

Sources

- 1. pubsapp.acs.org [pubsapp.acs.org]

- 2. acdlabs.com [acdlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 8. web.mit.edu [web.mit.edu]

- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Infrared Spectrometry [www2.chemistry.msu.edu]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 17. Electron ionization - Wikipedia [en.wikipedia.org]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 20. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. chemistry.miamioh.edu [chemistry.miamioh.edu]

Solubility and stability of 3-(2,5-Dichlorophenoxy)piperidine

An In-depth Technical Guide Solubility and Stability Profile of 3-(2,5-Dichlorophenoxy)piperidine: A Roadmap for Preclinical Characterization

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound, a molecule of interest for researchers in drug discovery and development. Given the limited publicly available data on this specific compound, this document synthesizes information from structurally related analogs, established physicochemical principles, and regulatory guidelines to present a robust roadmap for its empirical evaluation. We detail step-by-step protocols for solubility assessment and forced degradation studies, propose a validated stability-indicating analytical method, and offer expert insights into the rationale behind these experimental designs. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to confidently assess the developability of this compound.

Introduction and Strategic Importance

The piperidine scaffold is a highly privileged structure in medicinal chemistry, present in a wide array of clinically approved drugs.[1] Its combination with a dichlorophenoxy moiety suggests potential applications targeting various biological pathways. This compound, specifically, represents a novel chemical entity whose journey from a promising hit to a viable drug candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties.

Two of the most pivotal properties that dictate the success of a compound in early development are its solubility and stability.

-

Solubility directly influences bioavailability, formulation feasibility, and the reliability of in-vitro assay results. A compound with poor aqueous solubility can present significant challenges in achieving therapeutic concentrations in vivo.

-

Stability determines a drug substance's shelf-life, its degradation pathways, and the potential for formation of toxic impurities. Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate rigorous stability testing.[2]

This guide provides the scientific rationale and actionable protocols to systematically investigate these critical attributes for this compound.

Physicochemical Properties: A Predictive Overview

While experimental data for this compound is scarce, we can infer key properties from its constituent parts: the piperidine ring and the dichlorophenoxy group. The piperidine ring is basic and capable of hydrogen bonding, while the dichlorophenoxy group is lipophilic and electron-withdrawing.[1][3] These features suggest moderate aqueous solubility that will be highly pH-dependent and good solubility in organic solvents.

| Property | Predicted Value / Information | Rationale / Source |

| Molecular Formula | C₁₁H₁₃Cl₂NO | Based on chemical structure. |

| Molecular Weight | 246.13 g/mol | Calculated from the molecular formula.[4] |

| Appearance | Colorless to off-white solid | Prediction based on similar aromatic piperidine compounds. |

| Predicted XLogP3 | 4.3 | A high logP value suggests high lipophilicity and potentially low aqueous solubility.[4] |

| Hydrogen Bond Donors | 1 (Piperidine N-H) | Contributes to interactions with protic solvents. |

| Hydrogen Bond Acceptors | 2 (Piperidine N, Ether O) | Contributes to interactions with protic solvents.[4] |

| pKa | ~8.5 - 9.5 (Piperidine Nitrogen) | Estimated based on the pKa of piperidine, slightly modified by the phenoxy substituent. |

Solubility Profiling

A comprehensive understanding of solubility in various media is essential for developing formulations for both preclinical and clinical studies.

Theoretical Considerations

The predicted high XLogP3 value of 4.3 indicates that this compound is a lipophilic molecule.[4] Its aqueous solubility is expected to be low at neutral pH. However, due to the basic piperidine nitrogen, the compound will form a hydrochloride or other salt, which is expected to be significantly more soluble in aqueous media. Solubility in organic solvents is predicted to be favorable, particularly in polar aprotic solvents.

Predicted Solubility in Common Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water (pH 7.4) | Aqueous Buffer | Very Slightly Soluble | High lipophilicity and neutral form at this pH. |

| 0.1 N HCl (aq) | Acidic Aqueous | Soluble | Protonation of the piperidine nitrogen forms a soluble salt. |

| DMSO | Polar Aprotic | Freely Soluble | Excellent solvent for a wide range of organic molecules. |

| Methanol / Ethanol | Polar Protic | Soluble | Capable of hydrogen bonding with the solute. |

| Dichloromethane (DCM) | Non-polar Aprotic | Soluble | Good solvent for lipophilic compounds. |

| Acetonitrile (ACN) | Polar Aprotic | Soluble | Commonly used in reversed-phase chromatography. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Good solvent for compounds with ether linkages. |

Experimental Protocol: Kinetic Solubility Assessment via Shake-Flask Method

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the solubility of this compound in various pharmaceutically relevant solvents.

Materials:

-

This compound

-

Selected solvents (e.g., pH 7.4 phosphate buffer, 0.1 N HCl, DMSO, Methanol)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Calibrated analytical balance

-

Centrifuge

-

HPLC system with UV detector (See Section 5.0)

-

0.22 µm syringe filters

Procedure:

-

Preparation: Add an excess amount of this compound to a vial (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: After 24 hours, visually confirm that excess solid is still present. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Preparation: Carefully withdraw an aliquot of the supernatant. Filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

Dilution: Dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using the validated HPLC method described in Section 5.0. Determine the concentration by comparing the peak area to a standard calibration curve.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or µg/mL.

Stability Profile and Forced Degradation

Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[5] These studies are fundamental to developing a stability-indicating analytical method. The conditions described below are based on ICH guideline Q1A.[2]

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways are plausible:

-

Hydrolysis: The ether linkage is susceptible to cleavage under strong acidic or basic conditions, potentially yielding 2,5-dichlorophenol and 3-hydroxypiperidine.

-

Oxidation: The piperidine ring and the electron-rich aromatic ring can be susceptible to oxidation, leading to N-oxides, hydroxylated species, or ring-opening products.

-

Photolysis: Exposure to UV or visible light can induce degradation, often through radical mechanisms. Photosensitive compounds may also undergo isomerization.[6]

-

Thermolysis: High temperatures can provide the energy needed to break weaker bonds within the molecule.

Experimental Protocol: Forced Degradation Studies

Objective: To intentionally degrade the sample to identify likely degradation products and demonstrate the specificity of the analytical method. The target degradation is typically 5-20%.[7]

General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

For each condition below, mix the stock solution with the stressor agent.

-

Include a control sample (drug substance in solution without the stressor) kept at ambient conditions.

-

After the specified time, neutralize the samples if necessary (e.g., acid-stressed sample neutralized with base, and vice-versa).

-

Dilute all samples to the same final concentration and analyze by the proposed HPLC method.

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Heat at 60 °C and analyze at time points such as 2, 4, 8, and 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep at room temperature and analyze at time points such as 1, 2, 4, and 8 hours (base hydrolysis is often faster than acid hydrolysis).

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature and analyze at time points such as 2, 8, and 24 hours.[2]

-

Thermal Degradation: Store the solid drug substance in an oven at 60°C. Also, heat the stock solution at 60°C. Analyze at time points such as 1, 3, and 7 days.

-

Photolytic Degradation: Expose the solid drug substance and the stock solution to a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). A control sample should be wrapped in aluminum foil to exclude light.

Visualization: Forced Degradation Workflow

The following diagram illustrates the logical flow of a forced degradation study.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4-Dichlorophenoxypiperidine | C11H13Cl2NO | CID 68580325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmtech.com [pharmtech.com]

In Silico Prediction of 3-(2,5-Dichlorophenoxy)piperidine Bioactivity: A Technical Guide for Drug Discovery Professionals

Abstract

In the contemporary drug discovery landscape, the integration of computational, or in silico, methodologies is paramount for the rapid and cost-effective identification and optimization of novel therapeutic agents. These predictive models allow for the early assessment of a compound's potential bioactivity, pharmacokinetics, and safety profile, thereby streamlining the research and development pipeline. This technical guide provides a comprehensive, in-depth walkthrough of a robust in silico workflow designed to predict the bioactivity of a novel small molecule, 3-(2,5-Dichlorophenoxy)piperidine. This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical, step-by-step protocols necessary to apply these powerful computational tools. The narrative emphasizes the rationale behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Introduction: The Imperative for In Silico Bioactivity Prediction

The journey of a drug from concept to clinic is fraught with high attrition rates and escalating costs. A significant contributor to these challenges is the reliance on traditional, resource-intensive experimental screening of vast compound libraries. In silico bioactivity prediction has emerged as a transformative paradigm, enabling the prioritization of compounds with a higher probability of therapeutic success.[1][2][3] By leveraging computational models, we can elucidate the potential interactions of a small molecule with biological targets, predict its absorption, distribution, metabolism, and excretion (ADME) properties, and anticipate potential toxicities before a physical sample is ever synthesized.

Foundational Workflow: A Multi-Pillar Strategy for Bioactivity Prediction

A robust in silico bioactivity prediction workflow is not a monolithic process but rather an integrated series of computational experiments. Each stage builds upon the last, providing a progressively refined understanding of the molecule's potential. Our approach is built on four key pillars: Target Identification and Ligand Preparation, Pharmacophore Modeling, Molecular Docking, and Molecular Dynamics Simulations.

Figure 1: High-level overview of the in silico bioactivity prediction workflow.

Phase 1: Foundational Data Preparation

Ligand Preparation: Characterizing this compound

The first crucial step is the accurate representation of our molecule of interest in a format suitable for computational analysis.

Protocol 1: Ligand Preparation

-

Obtain 2D Structure: The structure of this compound is first drawn using a chemical drawing tool like ChemDraw or sourced from a database like PubChem if available. The SMILES (Simplified Molecular Input Line Entry System) string for this compound is a common starting point.

-

Convert to 3D: The 2D structure is then converted into a 3D conformation using a program like Open Babel or the functionalities within molecular modeling suites.

-

Energy Minimization: The initial 3D structure is not necessarily in its most stable, low-energy conformation. An energy minimization procedure is applied using a force field (e.g., MMFF94) to relieve any steric strain and arrive at a more realistic conformation.

-

Generate Tautomers and Ionization States: At physiological pH (around 7.4), the piperidine nitrogen is likely to be protonated. It is critical to generate plausible ionization states and tautomers of the ligand to ensure that the biologically relevant form is considered in subsequent simulations. Tools like Schrödinger's LigPrep or ChemAxon's Marvin can automate this process.

Target Identification: A Rationale-Driven Approach

Given the novelty of this compound, we must identify potential biological targets. This is a critical step that will guide our subsequent investigations.

Rationale for Target Selection:

The piperidine moiety is a common feature in ligands for a variety of targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The dichlorophenoxy group suggests potential interactions with hydrophobic pockets in protein binding sites. A literature search for compounds with similar substructures can provide valuable clues. For instance, piperidine derivatives are known to interact with opioid receptors, dopamine transporters, and sigma receptors.[5][6][7]

For the purpose of this guide, we will select the dopamine transporter (DAT) and the sigma-1 receptor (S1R) as two distinct and well-characterized potential targets for our in silico analysis.

Protocol 2: Target Preparation

-

Retrieve Protein Structure: The 3D crystal structures of our target proteins (DAT and S1R) are retrieved from the Protein Data Bank (PDB). It is crucial to select high-resolution structures, preferably with a co-crystallized ligand, as this provides information about the binding site.

-

Pre-processing the Protein Structure: The raw PDB file often contains non-essential components like water molecules, co-factors, and multiple protein chains. These are typically removed. Missing atoms or residues in the crystal structure are added and repaired using tools like the Protein Preparation Wizard in Schrödinger Suite or UCSF Chimera.

-

Protonation and Energy Minimization: The protonation states of the protein's amino acid residues are assigned at a physiological pH. The protein structure is then subjected to a constrained energy minimization to relieve any steric clashes introduced during the preparation process, while largely preserving the experimentally determined backbone conformation.

Phase 2: Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target.[8][9][10] This can be a powerful tool for virtual screening and for understanding the key interactions required for bioactivity.

Figure 2: Conceptual representation of a pharmacophore model.

Protocol 3: Ligand-Based Pharmacophore Model Generation

In the absence of a known binder for our specific molecule, we can generate a pharmacophore model based on the features of this compound itself to search for structurally diverse compounds with similar interaction potential.

-

Feature Identification: Identify the key chemical features in our prepared 3D ligand structure. For this compound, these would include:

-

A positive ionizable feature (the protonated piperidine nitrogen).

-

A hydrogen bond acceptor (the ether oxygen).

-

Two aromatic/hydrophobic regions (the dichlorophenyl ring).

-

-

Conformational Analysis: Generate a set of low-energy conformers of the ligand to capture its flexibility.

-

Model Generation: Align the conformers and identify the common 3D arrangement of the identified pharmacophoric features. This consensus model represents the spatial constraints required for potential biological activity.

Phase 3: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6][11][12] The output of a docking simulation provides a binding score, which is an estimate of the binding affinity, and a predicted binding pose, which reveals the specific interactions between the ligand and the protein.

Protocol 4: Molecular Docking Workflow

-

Grid Generation: A grid box is defined around the active site of the prepared target protein. This grid pre-calculates the potential energy of interaction for different atom types, which speeds up the docking calculations. The grid is typically centered on the co-crystallized ligand if one is present, or on residues known to be important for binding.

-

Ligand Docking: The prepared 3D structure of this compound is then docked into the defined grid of the target protein (DAT and S1R in our case). The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site.

-

Scoring and Pose Selection: Each generated pose is assigned a score by a scoring function that estimates the binding free energy. The poses are ranked based on their scores, and the top-ranking poses are selected for further analysis.

-

Analysis of Binding Interactions: The top-ranked docking pose is visually inspected to identify key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges with the amino acid residues of the protein.

Table 1: Hypothetical Molecular Docking Results

| Target Protein | Docking Score (kcal/mol) | Predicted Key Interactions |

| Dopamine Transporter (DAT) | -8.5 | Hydrophobic interactions with Phe155, Val159; Potential hydrogen bond with Ser422 |

| Sigma-1 Receptor (S1R) | -9.2 | Salt bridge with Asp126; Pi-cation interaction with Phe107; Hydrophobic interactions with Tyr103 |

Phase 4: Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, accounting for the flexibility of both the ligand and the protein over time.[13][14][15] MD simulations can provide a more accurate assessment of binding stability and can reveal important conformational changes that may occur upon ligand binding.

Figure 3: A simplified workflow for a molecular dynamics simulation.

Protocol 5: Molecular Dynamics Simulation

-

System Setup: The top-ranked docked complex from the molecular docking step is placed in a periodic box filled with explicit water molecules to simulate a physiological environment. Counter-ions are added to neutralize the system.

-

Energy Minimization: The entire system (protein-ligand complex, water, and ions) is energy minimized to remove any bad contacts.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure. This allows the system to relax and reach a stable state.

-

Production Run: A long-timescale MD simulation is then performed (typically in the nanosecond to microsecond range). The trajectory of all atoms is saved at regular intervals.

-

Trajectory Analysis: The saved trajectory is analyzed to assess the stability of the protein-ligand complex. Key metrics include:

-

Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's binding pose.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Interaction Analysis: To monitor the persistence of key interactions (e.g., hydrogen bonds) over time.

-

ADME and Toxicity Prediction

In addition to predicting bioactivity against specific targets, it is crucial to assess the drug-like properties of a compound.[16][17]

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 262.14 g/mol | Favorable (within Lipinski's Rule of 5) |

| LogP | 3.8 | Good balance of hydrophilicity and lipophilicity |

| Human Oral Bioavailability | High | Likely to be well-absorbed after oral administration |

| Blood-Brain Barrier Permeation | High | Potential for CNS activity |

| hERG Inhibition | Low risk | Reduced risk of cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

These predictions can be obtained using various online tools and software packages that employ quantitative structure-activity relationship (QSAR) models.[18][19]

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for predicting the bioactivity of a novel compound, this compound. By integrating target identification, pharmacophore modeling, molecular docking, and molecular dynamics simulations, we can generate robust hypotheses about the potential therapeutic applications of this molecule. The predicted high affinity for the sigma-1 receptor, coupled with favorable ADMET properties, suggests that this compound warrants further investigation as a potential modulator of this important therapeutic target.

The in silico predictions presented here serve as a powerful guide for subsequent experimental validation. The next logical steps would involve the chemical synthesis of this compound followed by in vitro binding assays against the predicted targets (DAT and S1R) to confirm the computational findings. This iterative cycle of in silico prediction and experimental validation is the cornerstone of modern, efficient drug discovery.

References

- Adv Pharmacol. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions.

- MDPI. (n.d.). AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight.

- Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma.

- Dove Medical Press. (2014, November 11). Pharmacophore modeling: advances, limitations, and current utility in drug discovery.

- Patsnap Synapse. (2025, May 21). What is the significance of QSAR in drug design?

- Taylor & Francis Online. (n.d.). Pharmacophore modelling: applications in drug discovery.

- RJ Wave. (n.d.). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review.

- JOCPR. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery.

- ResearchGate. (2025, August 7). The impact of pharmacophore modeling in drug design.

- YouTube. (2020, April 18). #Pharmacophore Modeling in Drug Discovery#E-QSAR#QSAR#ZINC_PHARMACOPHORE#VIRTUAL SCREENING#LEAD-DOCK.

- NIH. (n.d.). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design.

- MDPI. (n.d.). Computing the Dissociation Constant from Molecular Dynamics Simulations with Corrections for the Large Pressure Fluctuations—Aquaglyceroporins Have High Affinity for Their Substrate Glycerol.

- YouTube. (2023, June 24). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click.

- Benchchem. (n.d.). Comparative Docking Analysis of Piperidine Derivatives: A Guide for Researchers.

- PubMed. (2024, October 16). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues.

- Taylor & Francis Online. (2020, June 16). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring.

- PMC - NIH. (2021, December 7). In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L.

- ResearchGate. (2020, June 16). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring.

- PMC - PubMed Central. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.

- ScienceDirect. (n.d.). Research progress on piperidine-containing compounds as agrochemicals.

- EMBL-EBI. (n.d.). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis an... - ChEMBL.

Sources

- 1. What is the significance of QSAR in drug design? [synapse.patsnap.com]

- 2. rjwave.org [rjwave.org]

- 3. jocpr.com [jocpr.com]

- 4. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Document: Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis an... - ChEMBL [ebi.ac.uk]

- 8. dovepress.com [dovepress.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. youtube.com [youtube.com]

- 16. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L - PMC [pmc.ncbi.nlm.nih.gov]

- 18. AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight | MDPI [mdpi.com]

- 19. neovarsity.org [neovarsity.org]

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its prevalence in a vast number of pharmaceuticals across a wide spectrum of therapeutic areas is a testament to its remarkable versatility and privileged structural nature. This guide provides a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships of piperidine derivatives, offering field-proven insights for professionals engaged in the art and science of drug discovery.

The Enduring Significance of the Piperidine Moiety

The piperidine scaffold's success in drug design can be attributed to several key features. Its saturated, three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or be protonated to form a cationic center, enabling critical interactions with receptor sites. The inherent chemical stability and favorable pharmacokinetic properties of the piperidine ring also contribute to its widespread use in drug development.[2] Piperidine derivatives are found in over twenty classes of pharmaceuticals, including anticancer agents, antipsychotics, analgesics, antihistamines, and antivirals.[3][4]

Crafting the Core: Synthetic Strategies for Piperidine Derivatives

The construction of the piperidine ring is a fundamental challenge in organic synthesis, and a multitude of methods have been developed to access this important scaffold. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

Catalytic Hydrogenation of Pyridines

One of the most direct and atom-economical methods for the synthesis of piperidines is the catalytic hydrogenation of readily available pyridine precursors.[3] This approach, however, can be challenging due to the aromaticity of the pyridine ring and potential catalyst poisoning by the nitrogen atom. A variety of catalysts, both heterogeneous and homogeneous, have been employed to overcome these hurdles.

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine

-

Materials: Substituted pyridine (1.0 eq), Platinum(IV) oxide (PtO₂, 5 mol%), Glacial acetic acid.

-

Procedure:

-

A solution of the substituted pyridine in glacial acetic acid is treated with a catalytic amount of PtO₂.

-

The mixture is subjected to hydrogen gas pressure (typically 50-70 bar) in a suitable high-pressure reactor.

-

The reaction is stirred at room temperature for 6-10 hours.

-

Upon completion, the reaction is quenched with sodium bicarbonate solution and extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired piperidine derivative.

-

Intramolecular Cyclization Reactions

Intramolecular cyclization strategies offer a powerful means to construct the piperidine ring with a high degree of control over stereochemistry.[5] These reactions typically involve the formation of a carbon-nitrogen bond within a linear precursor containing both a nucleophilic amine and an electrophilic center.

Key Intramolecular Cyclization Approaches:

-

Reductive Amination: Cyclization of amino-aldehydes or amino-ketones.

-

Michael Addition: Intramolecular addition of an amine to an α,β-unsaturated carbonyl compound.

-

Radical Cyclization: Formation of the piperidine ring through a radical-mediated process.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a highly efficient strategy for the synthesis of highly functionalized piperidines. These reactions offer significant advantages in terms of step-economy and the rapid generation of molecular diversity.

Therapeutic Landscape of Piperidine-Containing Drugs

The versatility of the piperidine scaffold is reflected in the broad range of therapeutic areas where its derivatives have made a significant impact.

Central Nervous System (CNS) Disorders

Piperidine-containing drugs are prominent in the treatment of various CNS disorders, including psychosis, Alzheimer's disease, and ADHD.

-

Risperidone: An atypical antipsychotic that acts as a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors.[6][7] This dual antagonism is believed to be responsible for its efficacy in treating the positive and negative symptoms of schizophrenia.

-

Donepezil: A reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By increasing acetylcholine levels in the brain, donepezil improves cognitive function in patients with Alzheimer's disease.[3]

-

Methylphenidate: A psychostimulant that blocks the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action enhances dopaminergic and noradrenergic signaling, which is beneficial in the treatment of ADHD.[6][7]

-

Haloperidol: A typical antipsychotic that primarily acts as a potent antagonist of dopamine D2 receptors in the mesolimbic and mesocortical pathways.[8]

Table 1: Selected Piperidine-Containing CNS Drugs and their Biological Data

| Drug | Target(s) | Kᵢ (nM) | Therapeutic Indication |